molecular formula C20H18Cl2N2O3S B2443756 Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate CAS No. 488717-28-8

Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Cat. No. B2443756
CAS RN: 488717-28-8
M. Wt: 437.34
InChI Key: HIJXHFSWUPXIBB-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a cyano group (-CN), a carboxylate ester (-COO-), a sulfanyl group (-SH), and a hexahydroquinoline ring . These functional groups suggest that the compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the cyano group and the carboxylate ester could participate in a variety of reactions, including condensation and substitution reactions .

Safety and Hazards

Again, without specific data, it’s difficult to provide information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications, which could range from medicinal chemistry to materials science .

properties

IUPAC Name

ethyl 2-[[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c1-2-27-16(26)10-28-20-12(9-23)17(11-5-3-6-13(21)19(11)22)18-14(24-20)7-4-8-15(18)25/h3,5-6,17,24H,2,4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXHFSWUPXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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